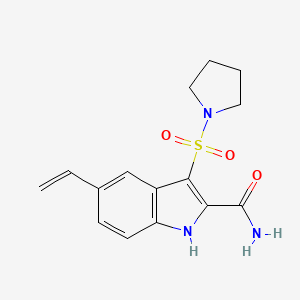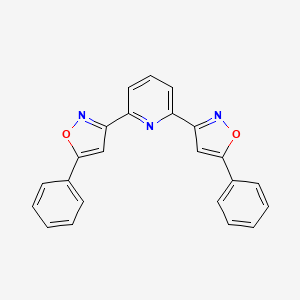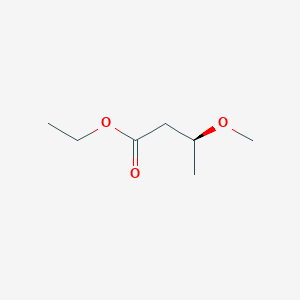![molecular formula C11H15ClO3S B14183891 4-[(4-Chlorophenyl)sulfanyl]-3-hydroperoxy-3-methylbutan-1-ol CAS No. 918901-85-6](/img/structure/B14183891.png)
4-[(4-Chlorophenyl)sulfanyl]-3-hydroperoxy-3-methylbutan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(4-Chlorophenyl)sulfanyl]-3-hydroperoxy-3-methylbutan-1-ol is an organic compound that belongs to the class of hydroperoxides This compound is characterized by the presence of a hydroperoxy group (-OOH) attached to a butanol backbone, with a chlorophenylsulfanyl substituent
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-Chlorophenyl)sulfanyl]-3-hydroperoxy-3-methylbutan-1-ol typically involves the reaction of 4-chlorothiophenol with 3-hydroperoxy-3-methylbutan-1-ol under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability .
Analyse Des Réactions Chimiques
Types of Reactions
4-[(4-Chlorophenyl)sulfanyl]-3-hydroperoxy-3-methylbutan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroperoxy group can be further oxidized to form corresponding peroxides or other oxidized derivatives.
Reduction: The compound can be reduced to form alcohols or other reduced products.
Substitution: The chlorophenylsulfanyl group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield peroxides, while reduction could produce alcohols. Substitution reactions can lead to a variety of derivatives depending on the nucleophile employed .
Applications De Recherche Scientifique
4-[(4-Chlorophenyl)sulfanyl]-3-hydroperoxy-3-methylbutan-1-ol has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound’s potential biological activity makes it a candidate for studies in biochemistry and pharmacology.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an antimicrobial or anticancer agent.
Mécanisme D'action
The mechanism of action of 4-[(4-Chlorophenyl)sulfanyl]-3-hydroperoxy-3-methylbutan-1-ol involves its interaction with molecular targets such as enzymes or receptors. The hydroperoxy group can generate reactive oxygen species (ROS), which can induce oxidative stress in cells. This oxidative stress can lead to cell damage or death, making the compound potentially useful as an antimicrobial or anticancer agent. The chlorophenylsulfanyl group may also interact with specific proteins or enzymes, modulating their activity and contributing to the compound’s overall biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-[(4-Chlorophenyl)sulfanyl]-3-nitrobenzaldehyde: This compound shares the chlorophenylsulfanyl group but differs in its functional groups and overall structure.
4-[(4-Chlorophenyl)sulfanyl]-3-methylbutan-1-ol: Similar to the target compound but lacks the hydroperoxy group.
4-[(4-Chlorophenyl)sulfanyl]-3-hydroxy-3-methylbutan-1-ol: Similar structure but with a hydroxy group instead of a hydroperoxy group.
Uniqueness
4-[(4-Chlorophenyl)sulfanyl]-3-hydroperoxy-3-methylbutan-1-ol is unique due to the presence of both the hydroperoxy group and the chlorophenylsulfanyl group. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and development .
Propriétés
Numéro CAS |
918901-85-6 |
|---|---|
Formule moléculaire |
C11H15ClO3S |
Poids moléculaire |
262.75 g/mol |
Nom IUPAC |
4-(4-chlorophenyl)sulfanyl-3-hydroperoxy-3-methylbutan-1-ol |
InChI |
InChI=1S/C11H15ClO3S/c1-11(15-14,6-7-13)8-16-10-4-2-9(12)3-5-10/h2-5,13-14H,6-8H2,1H3 |
Clé InChI |
KFDMWQRDZYFYFO-UHFFFAOYSA-N |
SMILES canonique |
CC(CCO)(CSC1=CC=C(C=C1)Cl)OO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


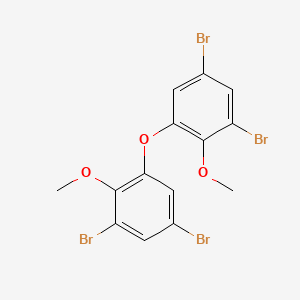
![2-[(Propan-2-yl)amino]heptanenitrile](/img/structure/B14183834.png)
![N-Hexyl-N'-[(4-hydroxy-3-methoxyphenyl)methyl]urea](/img/structure/B14183845.png)
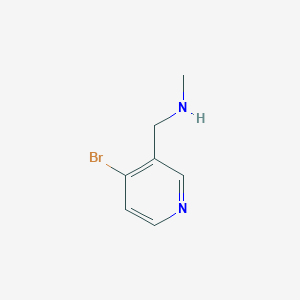

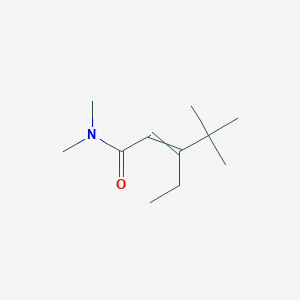
![2-{2-[5-(1,3-Dioxolan-2-yl)-2-nitrophenoxy]ethoxy}benzaldehyde](/img/structure/B14183865.png)

![({3-[3-(Pyridin-2-yl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}oxy)methanethiol](/img/structure/B14183878.png)
![N-(2-Aminophenyl)-4-[(3-phenyl-2H-indazol-2-yl)methyl]benzamide](/img/structure/B14183884.png)
